D-(+)-Raffinose-d6
Description
D-(+)-Raffinose-d6 is a deuterated isotopologue of the trisaccharide D-(+)-raffinose, where six hydrogen atoms are replaced with deuterium. This stable isotope-labeled compound is primarily used as an internal standard in analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) to improve quantification accuracy by compensating for matrix effects and instrumental variability . The non-deuterated form, D-(+)-Raffinose (CAS: 512-69-6 for anhydrous; 17629-30-0 for hydrate), is a naturally occurring α-galactosyl derivative of sucrose, widely employed in biochemical and nutritional research .
Properties
Molecular Formula |
C₁₈H₂₆D₆O₁₆ |
|---|---|
Molecular Weight |
510.47 |
Synonyms |
Raffinose-d6; D-Raffinose-d6; Gossypose-d6; Melitose-d6; Melitriose-d6; NSC 170228-d6; NSC 2025-d6; Nittenraffinose-d6; Oligo GGF-d6 |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Limitations
- Chromatographic Performance: Deuterated raffinose-d6 demonstrates a retention time shift of <0.1 minutes compared to non-deuterated raffinose in reversed-phase LC-MS, ensuring reliable quantification .
- Isotopic Purity: Commercial this compound (e.g., IR-80152) is typically >98% isotopically pure, minimizing interference in analytical workflows .
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